1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
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Properties
IUPAC Name |
2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N5O4S/c1-8-11(9(2)26-19-8)27(24,25)21-6-4-10(5-7-21)22-13(23)20(3)12(18-22)14(15,16)17/h10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYADSBUKXFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula: C16H27ClN4O4S
- Molecular Weight: 406.9 g/mol
- Purity: Typically 95% .
The biological activity of this compound primarily revolves around its interaction with specific biological targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in inflammatory pathways and cancer progression. Its structural components suggest that it may interact with bromodomain-containing protein 4 (BRD4), a target implicated in cancer therapy .
- Cell Cycle Modulation : Studies indicate that the compound can induce cell cycle arrest in cancer cell lines, notably in MCF-7 cells (a breast cancer cell line). Treatment with the compound resulted in a dose-dependent increase in the proportion of cells in the G1 phase, indicating its potential as a therapeutic agent in oncology .
In Vitro Studies
In vitro evaluations have demonstrated the following biological activities:
Case Studies
Several studies have highlighted the compound's efficacy in various biological contexts:
- Anti-Cancer Activity : Research has shown that derivatives of compounds similar to this one exhibit significant anti-proliferative effects on breast cancer cell lines. The mechanism involves modulation of BRD4 and PARP1 pathways, leading to enhanced DNA damage and inhibition of cell migration .
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties by inhibiting cholinesterases, which are crucial in neurodegenerative diseases. The selective inhibition of BChE over AChE suggests its potential use in treating conditions like Alzheimer's disease .
- Inflammatory Response Modulation : The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory disorders. Its structural similarity to known anti-inflammatory agents supports further exploration in this area .
Scientific Research Applications
Overview
1-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features make it a candidate for diverse applications, including but not limited to drug development and enzyme inhibition.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as a BRD4 inhibitor, which is significant in cancer therapy. BRD4 is implicated in the regulation of gene expression related to cancer cell proliferation. The compound's derivatives have shown promising inhibitory effects against BRD4, suggesting its utility in treating specific cancer subtypes, particularly triple-negative breast cancer (TNBC) .
2. Enzyme Inhibition
The compound exhibits notable inhibitory activity against certain enzymes such as butyrylcholinesterase and acetylcholinesterase. For instance, related compounds have demonstrated competitive inhibition, which could lead to therapeutic applications in neurodegenerative diseases like Alzheimer's . The structure allows for selective targeting of these enzymes, making it a valuable candidate for further research.
Structural Characteristics and Synthesis
The molecular formula of this compound is , with a molecular weight of 329.42 g/mol. The synthesis involves several steps that focus on modifying the piperidine and isoxazole components to enhance biological activity .
Case Studies and Research Findings
Case Study 1: BRD4 Inhibition
In a study evaluating various derivatives of compounds similar to this compound, one derivative exhibited an IC50 value indicating strong inhibition of BRD4 activity. This suggests that modifications to the isoxazole and piperidine moieties can significantly impact the compound's efficacy in cancer treatment .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of similar compounds against acetylcholinesterase inhibition. The findings suggest that these compounds can enhance cognitive function by preventing the breakdown of acetylcholine in the brain, which is crucial for memory and learning processes .
Preparation Methods
Preparation of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
The sulfonylating agent is synthesized via chlorosulfonation of 3,5-dimethylisoxazole. In a representative procedure, 3,5-dimethylisoxazole is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0–5°C for 2 hours. The resultant sulfonyl chloride is isolated in 75–85% yield after aqueous workup and recrystallization.
Reaction Conditions :
- Temperature: 0–5°C (exothermic reaction).
- Solvent: Dichloromethane.
- Workup: Quenching with ice-water, extraction with DCM, drying (Na₂SO₄), and solvent evaporation.
Sulfonylation of Piperidin-4-amine
Piperidin-4-amine is reacted with 3,5-dimethylisoxazole-4-sulfonyl chloride in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) to yield 1-(3,5-dimethylisoxazole-4-sulfonyl)piperidin-4-amine.
Optimized Protocol :
- Molar Ratio : 1:1.2 (piperidin-4-amine:sulfonyl chloride).
- Solvent : DCM or THF.
- Base : DIPEA (2.5 equiv).
- Yield : 82–88% after column chromatography (SiO₂, ethyl acetate/hexane).
Construction of the 1,2,4-Triazol-5(4H)-one Moiety
Cyclocondensation Approach
The triazolone ring is formed via cyclization of a hydrazine derivative with a trifluoromethyl carbonyl compound. For example, 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is synthesized by reacting methyl hydrazine with ethyl trifluoropyruvate under acidic conditions.
Representative Procedure :
Functionalization of the Piperidine Intermediate
The 4-amine group of 1-(3,5-dimethylisoxazole-4-sulfonyl)piperidin-4-amine is converted to a hydrazine derivative for subsequent cyclization. This involves diazotization followed by reduction or direct hydrazine substitution.
Stepwise Process :
- Diazotization : Treat the amine with NaNO₂/HCl at 0°C to form a diazonium salt.
- Reduction : Use SnCl₂/HCl to yield the hydrazine intermediate.
- Cyclization : React with ethyl trifluoropyruvate to form the triazolone ring.
Coupling Strategies for Triazolone-Piperidine Conjugation
Mitsunobu Reaction
The hydroxyl group of 4-hydroxypiperidine is activated for coupling with the triazolone’s nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Protocol :
Nucleophilic Substitution
A halogenated piperidine (e.g., 4-bromo-1-(3,5-dimethylisoxazole-4-sulfonyl)piperidine) undergoes SN2 displacement with the triazolone’s deprotonated nitrogen.
Challenges :
- Low nucleophilicity of the triazolone nitrogen necessitates strong bases (e.g., NaH) and polar aprotic solvents (DMF).
- Yield : 50–55% due to competing elimination.
Final Assembly and Optimization
Sequential Deprotection and Functionalization
In cases where protecting groups (e.g., tert-butyl carbamates) are employed, final deprotection is achieved using trifluoroacetic acid (TFA) or HCl in dioxane.
Example :
Purification and Characterization
Final purification is achieved via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Key characterization data include:
- ¹H NMR (DMSO-d₆): δ 1.45–1.65 (m, 4H, piperidine CH₂), 2.35 (s, 3H, isoxazole CH₃), 3.85–4.00 (m, 2H, piperidine NCH₂), 4.30 (s, 3H, triazolone CH₃), 7.95 (s, 1H, triazolone H).
- HRMS : [M+H]⁺ calculated for C₁₆H₂₀F₃N₅O₃S: 428.1321, found: 428.1318.
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| A | Avoids sulfonyl chloride handling in later stages | Requires stable triazolone intermediate | 60–65 |
| B | Early introduction of sulfonyl group simplifies purification | Sensitive to over-sulfonylation | 70–75 |
Scalability and Industrial Considerations
- Cost Drivers : Trifluoromethyl reagents and sulfonyl chlorides contribute significantly to raw material costs.
- Green Chemistry : Patent WO2018114672A1 highlights the use of solvent-free conditions for sulfonylation, reducing environmental impact.
- Process Intensification : Continuous flow systems improve safety during exothermic sulfonation steps.
Q & A
Q. What synthetic methodologies are commonly employed for constructing the triazole-isoxazole-piperidine core of this compound?
The compound’s triazole and isoxazole rings are typically synthesized via cyclization reactions. For example:
- Click chemistry using copper-catalyzed azide-alkyne cycloaddition (CuAAC) can form the triazole core, as demonstrated in analogous triazole-pyrazole hybrids (e.g., 79% yield using CuSO₄ and sodium ascorbate in THF/water at 50°C for 16 hours) .
- The isoxazole sulfonyl group can be introduced via sulfonylation of the piperidine ring under mild conditions (e.g., using Hünig’s base as a catalyst) .
- Purification often involves column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .
Q. How is the compound characterized to confirm its structural identity and purity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (e.g., δ = 8.39 ppm for triazole protons in CDCl₃) .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., HRMS-FAB m/z = 363.1170 [M+H]⁺) .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C≡N stretch at 2238 cm⁻¹) .
- HPLC/UV assays with buffer systems (e.g., ammonium acetate pH 6.5) to quantify purity .
Q. What storage conditions are recommended to maintain the compound’s stability?
- Store as a powder at room temperature in a sealed, dry container to prevent hydrolysis of the sulfonyl or trifluoromethyl groups .
- Avoid prolonged exposure to light or humidity, which may degrade the isoxazole or triazole rings .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Analog synthesis : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess impact on target binding .
- Piperidine modifications : Introduce substituents (e.g., hydroxyl or methyl groups) to alter steric/electronic properties and evaluate pharmacokinetics .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like CYP450 or kinases .
Q. What experimental strategies are suitable for investigating environmental fate and biodegradation pathways?
- Environmental partitioning studies : Measure logP (octanol-water partition coefficient) to assess bioaccumulation potential .
- Biotransformation assays : Incubate the compound with soil or microbial cultures and analyze metabolites via LC-MS/MS .
- Stability under abiotic conditions : Expose to UV light or varying pH levels to simulate natural degradation .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Repeat assays across multiple concentrations (e.g., 0.1–100 µM) to confirm activity trends .
- Off-target screening : Use kinase/GPCR panels to rule out nonspecific binding .
- Control standardization : Ensure consistency in solvent (e.g., DMSO concentration ≤0.1%) and cell lines .
Q. What role does the trifluoromethyl group play in enhancing metabolic stability?
- The CF₃ group reduces metabolic oxidation due to its strong electron-withdrawing effect, as shown in analogous pyrazole derivatives .
- In vitro microsomal assays (e.g., liver microsomes) confirm slower degradation compared to non-fluorinated analogs .
Methodological Notes
- Synthetic Reproducibility : Use anhydrous solvents and inert atmospheres (N₂/Ar) for sulfonylation steps to prevent side reactions .
- Data Interpretation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) to resolve ambiguities .
- Environmental Impact : Align experimental designs with OECD guidelines for ecotoxicological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
